An In-depth Technical Guide to 2,2,6-Trimethylcyclohexanone: Chemical Properties and Structure
An In-depth Technical Guide to 2,2,6-Trimethylcyclohexanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,2,6-trimethylcyclohexanone (B1581249). The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this cyclic ketone. Key data is presented in structured tables for easy reference, and detailed methodologies for relevant experimental procedures are described. Furthermore, logical relationships concerning the compound's synthesis and reactivity are visualized using Graphviz diagrams.
Introduction
2,2,6-Trimethylcyclohexanone is a substituted cyclic ketone that serves as a valuable intermediate in organic synthesis and is also utilized as a flavoring agent. Its structure, characterized by the presence of three methyl groups on the cyclohexanone (B45756) ring, imparts specific steric and electronic properties that influence its reactivity. Understanding these characteristics is crucial for its effective application in synthetic chemistry and other fields. This guide aims to consolidate and present the core technical information about 2,2,6-trimethylcyclohexanone in a clear and accessible format.
Chemical Structure and Identification
The structural identity of 2,2,6-trimethylcyclohexanone is well-defined by its systematic name and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | 2,2,6-trimethylcyclohexan-1-one[1] |
| CAS Number | 2408-37-9[1] |
| Molecular Formula | C₉H₁₆O[1] |
| SMILES | CC1CCCC(C1=O)(C)C[1] |
| InChI | InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3[1] |
| InChIKey | ZPVOLGVTNLDBFI-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 2,2,6-trimethylcyclohexanone are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Camphoraceous, tobacco-like | [1] |
| Boiling Point | 171-173 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 0.900-0.907 g/mL | [1] |
| Refractive Index | 1.443-1.449 | [1] |
| Solubility | Slightly soluble in water | [2] |
| LogP | 2.47 | [3] |
Synthesis and Purification
Synthesis from Isophorone (B1672270)
A common route for the synthesis of trimethylcyclohexanones involves the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). While this primarily yields 3,3,5-trimethylcyclohexanone (B147574), modifications and subsequent reactions can lead to other isomers. A detailed experimental protocol for a related transformation is described below.
Experimental Protocol: Selective Hydrogenation of Isophorone [4]
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Materials: Isophorone, RANEY® Ni catalyst, Tetrahydrofuran (THF).
-
Procedure:
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In a suitable reactor, combine isophorone with the RANEY® Ni catalyst in THF.
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Pressurize the reactor with hydrogen gas.
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The reaction is carried out at a specific temperature and pressure for a set duration to achieve complete conversion of the isophorone.
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Monitor the reaction progress by gas chromatography (GC).
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Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
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The resulting crude 3,3,5-trimethylcyclohexanone can be purified by distillation. While this procedure yields the 3,3,5-isomer, it illustrates a general method for the reduction of the isophorone backbone.
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Purification
Purification of 2,2,6-trimethylcyclohexanone is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.
Experimental Protocol: Purification by Distillation
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Apparatus: A standard fractional distillation setup with a vacuum source and a fractionating column.
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Procedure:
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The crude 2,2,6-trimethylcyclohexanone is placed in the distillation flask.
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The system is evacuated to the desired pressure.
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The flask is heated to the boiling point of the compound at that pressure.
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Fractions are collected based on their boiling point, with the pure 2,2,6-trimethylcyclohexanone fraction being collected at the appropriate temperature. The purity of the fractions should be monitored by GC.[5]
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Chemical Reactivity
The reactivity of 2,2,6-trimethylcyclohexanone is significantly influenced by the steric hindrance created by the three methyl groups, particularly the two geminal methyl groups at the α-position to the carbonyl group.
Reduction
The carbonyl group of 2,2,6-trimethylcyclohexanone can be reduced to a hydroxyl group to form 2,2,6-trimethylcyclohexanol.
Experimental Protocol: Reduction with Sodium Borohydride (B1222165) [6]
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Materials: 2,2,6-trimethylcyclohexanone, Sodium borohydride (NaBH₄), Methanol (B129727) (or another suitable alcohol solvent), 3 M HCl.
-
Procedure:
-
Dissolve 2,2,6-trimethylcyclohexanone in methanol in a reaction flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ can be varied, but an excess is typically used.
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Allow the reaction to proceed at a controlled temperature (e.g., 0 °C or room temperature) for a specified time.
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After the reaction is complete, cautiously add 3 M HCl to quench the excess NaBH₄ until the pH is acidic.
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The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude alcohol.
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Purification can be achieved by chromatography or distillation.
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Grignard Reaction
Due to steric hindrance, the reaction of Grignard reagents with 2,2,6-trimethylcyclohexanone can be challenging. Instead of the expected nucleophilic addition to the carbonyl carbon, enolization via abstraction of the α-proton can be a competing reaction.
Experimental Protocol: Grignard Reaction (General Considerations) [7][8]
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Materials: 2,2,6-trimethylcyclohexanone, Grignard reagent (e.g., methylmagnesium bromide), Anhydrous diethyl ether or THF, Aqueous acid (for workup).
-
Procedure:
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A solution of 2,2,6-trimethylcyclohexanone in an anhydrous ether is added to a solution of the Grignard reagent at a low temperature (e.g., 0 °C).
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The reaction mixture is stirred for a period, and the progress is monitored by TLC or GC.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.
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The product is extracted, and the organic layer is processed to isolate the tertiary alcohol (if addition occurred) or the starting ketone (if only enolization occurred). The choice of Grignard reagent and reaction conditions can influence the outcome.
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Spectroscopic Data
The structure of 2,2,6-trimethylcyclohexanone can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the nine carbon atoms in their unique chemical environments. The carbonyl carbon will appear significantly downfield.
Experimental Protocol: NMR Sample Preparation (General)
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Materials: 2,2,6-trimethylcyclohexanone, Deuterated solvent (e.g., CDCl₃), NMR tube.
-
Procedure:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary for a good signal-to-noise ratio in a reasonable time.
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Infrared (IR) Spectroscopy
The IR spectrum of 2,2,6-trimethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Experimental Protocol: FT-IR Analysis (Neat Liquid) [1]
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Apparatus: FT-IR spectrometer with a suitable sample holder (e.g., salt plates or ATR accessory).
-
Procedure:
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR accessory.
-
Acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹). The spectrum will show a strong C=O stretch around 1710 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: GC-MS Analysis (General)
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Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure:
-
A dilute solution of the sample in a volatile solvent is injected into the GC.
-
The compound is separated from other components on the GC column and then introduced into the mass spectrometer.
-
The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions. The fragmentation is influenced by the stable carbocations that can be formed.
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Biological Activity and Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that 2,2,6-trimethylcyclohexanone is directly involved in specific biological signaling pathways. Its primary relevance in a biological context is as a flavoring agent in food and fragrances.[1] While some cyclic ketones and their derivatives have been investigated for various biological activities, specific studies on 2,2,6-trimethylcyclohexanone in drug development or as a modulator of signaling pathways are lacking.[6] Ketone bodies, in general, are known to have roles in metabolism and signaling, but this is a broad class of compounds and does not directly implicate 2,2,6-trimethylcyclohexanone in similar pathways.[9]
Safety and Handling
2,2,6-Trimethylcyclohexanone is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store away from heat and open flames.
Conclusion
This technical guide has summarized the key chemical and physical properties, structural information, synthesis, reactivity, and spectroscopic data for 2,2,6-trimethylcyclohexanone. The information presented highlights its role as a synthetic intermediate and flavoring agent, with its reactivity being significantly governed by steric hindrance. The provided experimental outlines offer a starting point for laboratory work with this compound. The lack of documented involvement in biological signaling pathways suggests its primary applications remain in the fields of synthetic and materials chemistry.
References
- 1. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2,2,6-Trimethylcyclohexanone (FDB012038) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for (±)-2,2,6-Trimethylcyclohexanone (HMDB0033794) [hmdb.ca]
- 4. youtube.com [youtube.com]
- 5. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 6. studylib.net [studylib.net]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
